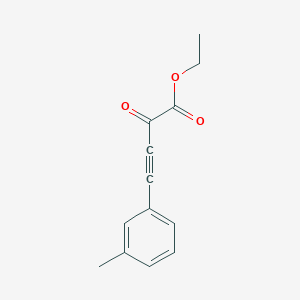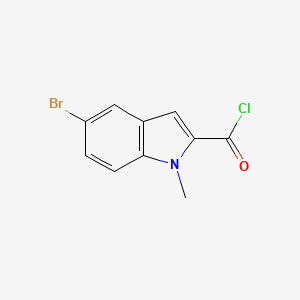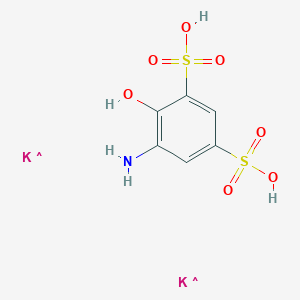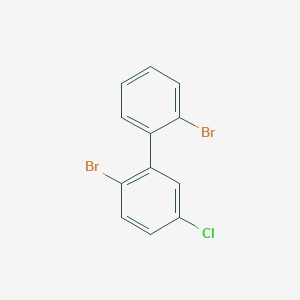
2,2'-Dibromo-5-chloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dibromo-5-chloro-1,1’-biphenyl: is an organic compound with the molecular formula C12H7Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 2 and 2’ positions and a chlorine atom at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5-chloro-1,1’-biphenyl can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst.
Direct Halogenation: Another approach is the direct halogenation of biphenyl derivatives using bromine and chlorine under controlled conditions.
Industrial Production Methods: Industrial production of 2,2’-Dibromo-5-chloro-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2,2’-Dibromo-5-chloro-1,1’-biphenyl can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced biphenyl derivatives.
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Chemistry: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a precursor for the synthesis of various functionalized biphenyl compounds .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique substitution pattern allows for the exploration of new bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2,2’-Dibromo-5-chloro-1,1’-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. These interactions can modulate the activity of the targets, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2,2’-Dibromo-1,1’-biphenyl: This compound lacks the chlorine substituent at the 5 position, resulting in different reactivity and properties.
2,2’-Dibromo-4,4’-dichloro-1,1’-biphenyl:
Uniqueness: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H7Br2Cl |
|---|---|
Poids moléculaire |
346.44 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromophenyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-7-8(15)5-6-12(10)14/h1-7H |
Clé InChI |
RGVZFGNNPXHIHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


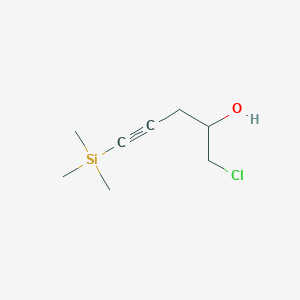
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
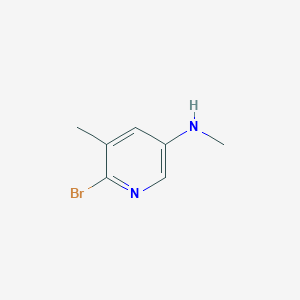
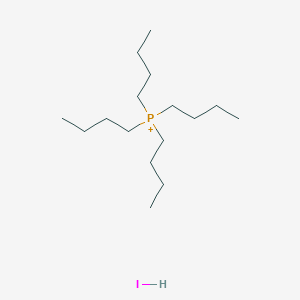

![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
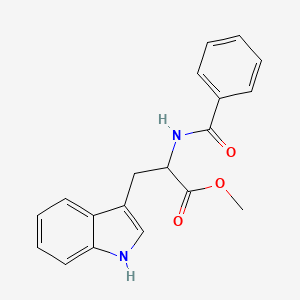
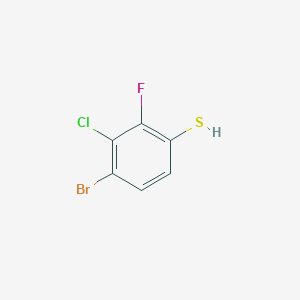
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
